molecular formula C15H19N5O4S2 B2711574 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1903716-56-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2711574
CAS RN: 1903716-56-2
M. Wt: 397.47
InChI Key: RHPSSGFTDWSWFX-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O4S2 and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research on heterocyclic compounds containing a sulfonamido moiety has shown significant promise in the development of antibacterial agents. Studies demonstrate that novel compounds with this structure possess high antibacterial activity, indicating their potential use in treating bacterial infections. For instance, specific synthesized compounds have been found to exhibit greater antibacterial effectiveness than certain reference drugs, highlighting their potential in antimicrobial therapy (Azab, Youssef, & El-Bordany, 2013; Alsaedi, Farghaly, & Shaaban, 2019).

Antioxidant Activity

Compounds bearing the sulfonamido structure have also been explored for their antioxidant capabilities. Research suggests that these compounds can effectively scavenge free radicals, offering potential therapeutic benefits in conditions caused by oxidative stress. Certain derivatives have shown higher antioxidant activity than ascorbic acid, indicating their substantial antioxidant properties (Aziz et al., 2021).

Anti-Cancer Potential

Several studies have focused on the anti-cancer potential of compounds with the sulfonamido group. These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. The structural diversity of these compounds allows for targeted therapy against specific cancer types, highlighting their potential as novel anticancer agents (Rahmouni et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The ability of sulfonamide-based compounds to inhibit specific enzymes has significant therapeutic implications. For example, some compounds have been identified as potent inhibitors of phosphodiesterase, which plays a critical role in various physiological processes. This enzyme inhibition property opens avenues for developing treatments for conditions such as hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

Environmental Applications

Aside from medical applications, sulfonamide-based compounds have been investigated for their environmental relevance. Studies on the sorption and degradation of these compounds on soil colloids suggest their potential in controlling the persistence and mobility of herbicides in agricultural settings. Understanding these interactions is crucial for developing environmentally friendly herbicidal formulations (Pinna, Pusino, & Gessa, 2004).

Mechanism of Action

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S2/c1-4-20-10(3)13(9(2)18-20)26(23,24)16-6-7-19-14(21)12-11(5-8-25-12)17-15(19)22/h5,8,16H,4,6-7H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPSSGFTDWSWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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